molecular formula C14H12O4S B5717101 methyl 3-(2-naphthylsulfonyl)acrylate

methyl 3-(2-naphthylsulfonyl)acrylate

Cat. No.: B5717101
M. Wt: 276.31 g/mol
InChI Key: OUCBQFLJRUKAIQ-CMDGGOBGSA-N
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Description

Methyl 3-(2-naphthylsulfonyl)acrylate is a high-purity synthetic building block designed for advanced research and development. This compound features a unique structure combining an acrylate ester with a naphthylsulfonyl group, making it a versatile intermediate in organic synthesis. Its core value lies in its function as a Michael acceptor, enabling its participation in carbon-carbon bond-forming reactions to create complex molecular architectures. The electron-withdrawing sulfonyl group activates the adjacent double bond for nucleophilic attack, a mechanism critical for developing novel pharmaceuticals, agrochemicals, and functional materials. Researchers can leverage this compound in the synthesis of specialized polymers, where acrylate derivatives are widely valued for their mechanical properties and versatility. Furthermore, the naphthalene moiety provides a rigid, planar structure that can be exploited in the design of fluorescent probes, molecular sensors, and organic electronic materials. This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

methyl (E)-3-naphthalen-2-ylsulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-18-14(15)8-9-19(16,17)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCBQFLJRUKAIQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Polymer Chemistry

Synthesis of Polymers
Methyl 3-(2-naphthylsulfonyl)acrylate can serve as a monomer in the synthesis of polymeric materials. Its structure allows for copolymerization with other acrylates, leading to materials with tailored properties. For instance, the introduction of sulfonyl groups can enhance the thermal stability and mechanical properties of the resulting polymers.

Applications in Coatings and Adhesives
Polymers derived from this compound are explored for use in coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation. These materials are particularly useful in industries requiring durable and weather-resistant coatings.

Application AreaDescription
CoatingsUsed in protective and decorative coatings due to enhanced durability.
AdhesivesProvides strong bonding capabilities for various substrates.

Medicinal Chemistry

Potential Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. Studies have shown that derivatives of sulfonyl-containing acrylates can inhibit bacterial growth, suggesting that this compound may also possess similar bioactivity.

Case Study: Antimicrobial Screening
A study evaluated a series of methyl sulfone compounds for their antimicrobial activity, revealing that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential for developing new antimicrobial agents based on the structure of this compound.

CompoundActivity
3fHigh inhibition zone against bacteria
3iEffective against fungal strains

Materials Science

Use in Advanced Materials
The unique properties of this compound make it suitable for developing advanced materials such as hydrogels and nanocomposites. These materials can be utilized in biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Innovative Applications
Recent studies have highlighted the potential of using sulfonyl acrylates in creating smart materials that respond to environmental stimuli (e.g., pH or temperature changes). This adaptability is crucial for applications in responsive drug delivery systems.

Material TypeApplication
HydrogelsUsed for drug delivery systems
NanocompositesEmployed in tissue engineering

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 3-(2-naphthylsulfonyl)acrylate and related acrylate derivatives:

Compound Substituent Key Features Applications/Properties References
This compound 2-Naphthylsulfonyl Strong electron-withdrawing group; potential for high reactivity in Michael additions or polymerization. Likely used in specialty polymers or as a synthetic intermediate. Inferred
(E)-Methyl 2-(...phenyl)-3-methoxyacrylate Methoxy, sulfonamide Combines methoxy (electron-donating) and sulfonamide (electron-withdrawing) groups. Antifungal/antibacterial activity; NMR and MS data provided (δ 1.92–7.85, m/z 541) .
(E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate Bromophenoxy Bulky bromophenoxy group; enhances steric hindrance. Agrochemical applications; crystal structure reported for analogous phenyl acrylates .
Methyl 3-(4-hydroxyphenyl)acrylate 4-Hydroxyphenyl Hydroxyl group improves solubility; participates in hydrogen bonding. Biochemical research; protein interaction studies .
Methyl 3-(thien-2-yl)acrylate Thienyl (thiophene) Thiophene ring contributes to π-conjugation; potential use in conductive polymers. Material science applications; CAS 20883-96-9 .

Key Comparative Insights:

  • Electronic Effects : The 2-naphthylsulfonyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) or π-conjugating moieties (e.g., thienyl in ). Sulfonyl groups increase electrophilicity, favoring reactions like nucleophilic additions, whereas methoxy groups may stabilize intermediates via resonance .
  • Biochemical Relevance : Hydroxyphenyl derivatives (–10) are prioritized in drug discovery due to hydrogen-bonding capabilities, whereas sulfonamide/sulfonyl groups (e.g., ) enhance binding to biological targets .
  • Material Science : Thienyl-substituted acrylates () are leveraged for optoelectronic properties, whereas naphthylsulfonyl derivatives might find niche roles in high-performance polymers .

Research Findings and Data

  • Spectroscopic Data : Methyl 3-(4-hydroxyphenyl)acrylate () and related compounds are characterized by NMR and MS, providing benchmarks for structural validation of the target compound .
  • Safety and Handling : Methyl acrylate derivatives (CAS 96-33-3) are regulated for flammability and toxicity (–7), implying similar precautions for sulfonylated variants .

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